molecular formula C9H12N2O2 B2947224 2-Methoxy-4,6-dimethylnicotinamide CAS No. 309755-79-1

2-Methoxy-4,6-dimethylnicotinamide

Cat. No.: B2947224
CAS No.: 309755-79-1
M. Wt: 180.207
InChI Key: BMAYYMBLHFWNII-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylnicotinamide is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of nicotinamide, featuring methoxy and dimethyl substitutions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,6-dimethylnicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethylpyridine.

    Amidation: The final step involves converting the carboxylic acid derivative to the amide form using ammonia or an amine source under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of 2-methoxy-4,6-dimethylpyridine-3-carboxylic acid.

    Reduction: Formation of 2-methoxy-4,6-dimethylpyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-4,6-dimethylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4,6-dimethylpyridine: Lacks the amide group but shares the methoxy and dimethyl substitutions.

    4,6-Dimethylnicotinamide: Similar structure but without the methoxy group.

    2-Methoxy-3,5-dimethylpyridine: Different substitution pattern on the pyridine ring.

Uniqueness

2-Methoxy-4,6-dimethylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and dimethyl groups on the nicotinamide scaffold makes it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-4-6(2)11-9(13-3)7(5)8(10)12/h4H,1-3H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAYYMBLHFWNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001348057
Record name 2-Methoxy-4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309755-79-1
Record name 2-Methoxy-4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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